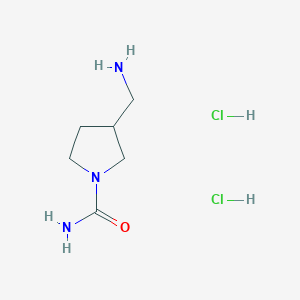

3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

3-(aminomethyl)pyrrolidine-1-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.2ClH/c7-3-5-1-2-9(4-5)6(8)10;;/h5H,1-4,7H2,(H2,8,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBFTLYIUWGZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Catalytic Hydrogenation of N,N'-Disubstituted 3-Aminopyrrolidines

Method Overview:

This route involves the catalytic hydrogenation of N,N'-disubstituted 3-aminopyrrolidines, which are precursors with two identical substituents amenable to reduction. The process is well-documented in patent literature and involves the following key steps:

Preparation of N,N'-disubstituted 3-aminopyrrolidines: Typically synthesized through cyclization of suitable precursors or via substitution reactions.

Catalytic Hydrogenation: Conducted in solvents such as water, methanol, ethanol, or tetrahydrofuran, using catalysts like palladium on carbon (Pd-C), palladium barium sulfate (Pd-BaSO₄), palladium oxide (PdO), or platinum dioxide (PtO₂). Reaction conditions generally include:

Temperature: 20–150°C

Hydrogen pressure: 1–30 kg/cm²

Reaction time: 2–12 hours

Outcome: The reduction cleaves the N,N'-disubstituted groups, yielding the parent 3-aminopyrrolidine, which is then converted to its dihydrochloride salt.

Reaction Conditions Optimization:

- Catalyst loading: 5–20% weight relative to starting material.

- Solvent choice influences reduction rate and selectivity.

- Temperature and pressure are optimized to prevent over-reduction or side reactions.

- Post-reduction, the free amine is acidified with hydrochloric acid to form the dihydrochloride salt.

- Crystallization from suitable solvents (e.g., ethanol/water) yields high-purity product.

- Catalytic hydrogenation in aqueous media is efficient, with yields exceeding 80% under optimized conditions.

- The process tolerates various functional groups, providing versatility for different precursor derivatives.

Synthesis via Decarboxylation and N-Boc Protection from Trans-4-Hydroxyl-L-Proline

Method Overview:

A stereoselective route utilizing trans-4-hydroxyl-L-proline as a starting material, as detailed in patent CN102531987A, involves:

Decarboxylation: Under catalytic conditions, trans-4-hydroxyl-L-proline undergoes decarboxylation to form (R)-3-hydroxypyrrolidine hydrochloride.

Protection of Amine: The amino group is protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions.

Hydroxyl Sulfonylation: The hydroxyl group is sulfonylated to activate the molecule for subsequent substitution.

SN2 Reaction with Azide: The sulfonylated intermediate reacts with an azide reagent, reversing stereochemistry and installing an azide group at the 3-position.

Azide Reduction: Triphenylphosphine reduces the azide to an amino group, yielding the (S)-3-aminopyrrolidine derivative.

Final Salt Formation: Acidification with hydrochloric acid produces the dihydrochloride salt.

Reaction Conditions Optimization:

- Decarboxylation typically occurs at elevated temperatures (~45–50°C) under catalytic conditions.

- N-Boc protection is performed in inert solvents like dichloromethane or acetonitrile.

- Azide substitution reactions are carried out at controlled temperatures to prevent decomposition.

- Reduction with triphenylphosphine is performed in solvents such as THF or ethanol, under inert atmosphere.

- Intermediate purification via column chromatography.

- Final product purified through recrystallization from ethanol or water.

- This route offers high stereoselectivity, producing enantiomerically pure (S)-3-aminopyrrolidine.

- Overall yield ranges from 40–60%, depending on reaction optimization.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reactions | Conditions | Yield (%) | Stereochemistry | Advantages |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | N,N'-disubstituted 3-aminopyrrolidines | Hydrogenation in aqueous/organic solvents | 20–150°C, 1–30 kg/cm² H₂ | 80+ | Achiral | Widely applicable, scalable |

| Decarboxylation & Azide Pathway | trans-4-hydroxyl-L-proline | Decarboxylation, protection, sulfonylation, SN2, reduction | 45–50°C, inert solvents | 40–60 | Enantioselective (S)-form | Stereocontrol, high purity |

Notes on Reaction Optimization and Purity

- Temperature and Pressure: Precise control during hydrogenation ensures complete reduction without over-reduction.

- Solvent Selection: Polar protic solvents facilitate hydrogenation; aprotic solvents stabilize intermediates in azide pathways.

- Catalyst Loading: Excess catalyst accelerates reactions but requires thorough removal to prevent contamination.

- Purification Techniques: Recrystallization and chromatography are essential for removing residual catalysts, unreacted starting materials, and side products.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various amides, carboxylic acids, and substituted pyrrolidine derivatives. These products have significant applications in different fields of research and industry .

Scientific Research Applications

3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(R)-1-Boc-3-aminomethylpyrrolidine Hydrochloride (CAS: 916214-31-8)

- Molecular Formula : C₁₀H₂₀N₂O₂·ClH

- Molecular Weight : 236.7

- Key Features : The tert-butoxycarbonyl (Boc) protective group enhances stability during synthesis but requires acidic conditions for deprotection. Unlike the target compound, this derivative lacks the carboxamide group, limiting its utility in reactions requiring amide coupling .

Berotralstat Dihydrochloride (CAS: N/A)

- Molecular Formula : C₃₀H₂₆F₄N₆O·2HCl

- Molecular Weight : 635.49

- Key Features : A plasma kallikrein inhibitor with a complex structure featuring fluorophenyl, trifluoromethyl, and pyrazole groups. While both compounds share the dihydrochloride salt form, Berotralstat’s pharmacological activity contrasts with the target compound’s role as a synthetic intermediate .

3-(Aminomethyl)pyridine-2-carboxylic Acid Dihydrochloride (CAS: EN300-37278295)

- Molecular Formula : C₇H₁₀Cl₂N₂O₂

- Molecular Weight : 225.08

- Key Features : The pyridine ring introduces aromaticity and increased acidity compared to the pyrrolidine core. The carboxylic acid group may enhance solubility in basic conditions, unlike the carboxamide in the target compound .

1-Methylpyrrolidine-3-carboximidamide Dihydrochloride (CAS: 2094909-98-3)

Physicochemical Properties

Biological Activity

3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride is a compound that has garnered attention for its biological activity and potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₆H₁₅Cl₂N₃O

- Molecular Weight : 216.11 g/mol

- CAS Number : 1803586-96-0

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a ligand, interacting with specific enzymes and receptors, which modulates their activity. This interaction is crucial for its role in biochemical pathways.

- Chemical Reactivity : It undergoes various chemical reactions such as oxidation, reduction, and substitution, allowing it to participate in the synthesis of biologically active molecules.

- Biological Pathways : The compound influences multiple biological pathways, including those involved in cellular signaling and metabolic processes .

Biological Applications

This compound has been explored for various applications:

- Medicinal Chemistry : It serves as a building block for the synthesis of complex organic molecules, particularly those with potential therapeutic effects.

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds have minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL .

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial efficacy of pyrrole derivatives, compounds similar to this compound were found to inhibit bacterial growth effectively. The MIC values demonstrated that these compounds could serve as lead structures for developing new antibacterial agents .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that derivatives of this compound could selectively inhibit certain proteases involved in disease mechanisms. This selectivity is crucial for designing targeted therapies with reduced side effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Pyrrolidine-2,5-dione | Antimicrobial properties | Simple structure with basic reactivity |

| Prolinol | Neuroprotective effects | Involvement in neurotransmitter synthesis |

| Pyrrole derivatives | Variable antimicrobial activity | Diverse structural modifications possible |

The unique aminomethyl group in this compound enhances its reactivity and biological activity compared to similar compounds, making it particularly valuable in research settings .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(Aminomethyl)pyrrolidine-1-carboxamide dihydrochloride in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ensure proper ventilation to minimize inhalation risks; work in a fume hood when handling powders or solutions .

- Store in sealed containers away from ignition sources and static electricity .

- For spills, collect material using non-sparking tools and dispose via authorized waste management services .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Use nuclear magnetic resonance (NMR) spectroscopy to confirm the amine and carboxamide functional groups, referencing chemical shifts for pyrrolidine derivatives .

- High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for assessing chemical purity .

- Mass spectrometry (MS) can validate molecular weight (e.g., theoretical vs. observed m/z for C₉H₁₇N₃O·2HCl) .

Q. What solvents and conditions are optimal for dissolving this compound?

- Methodological Answer :

- Polar aprotic solvents like dimethyl sulfoxide (DMSO) or water (due to its dihydrochloride salt form) are effective .

- Avoid using alcohols or halogenated solvents if precipitation is observed; conduct solubility tests at 25°C with sonication for 10–15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer :

- Cross-validate using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., pyrrolidine ring protons) .

- Compare experimental data with computational predictions (e.g., density functional theory (DFT)-based NMR chemical shift calculations) .

- Reassess synthesis intermediates for potential byproducts; impurities like unreacted aminomethyl precursors may distort spectra .

Q. What strategies are effective for optimizing the synthesis yield of this compound?

- Methodological Answer :

- Employ Design of Experiments (DoE) to test variables (e.g., reaction temperature, Boc-protection/deprotection steps) .

- Use membrane separation technologies (e.g., nanofiltration) to isolate the dihydrochloride salt from aqueous reaction mixtures, improving purity and yield .

- Monitor reaction progress via in-situ infrared (IR) spectroscopy to detect intermediate formation (e.g., carboxamide carbonyl peaks at ~1650 cm⁻¹) .

Q. How can computational modeling enhance understanding of this compound’s stability under varying pH conditions?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations to predict protonation states of the aminomethyl group at physiological pH (7.4) and acidic/basic extremes .

- Validate with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and HPLC analysis to correlate degradation pathways with computational predictions .

Q. What methodologies are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

- Pair with molecular docking to identify potential binding pockets (e.g., targeting GABA receptors due to structural similarity to pyrrolidine-based ligands) .

- Validate functional activity via cell-based assays (e.g., calcium flux measurements for receptor activation/inhibition) .

Methodological Frameworks for Data Interpretation

Q. How should researchers design experiments to address conflicting bioactivity results across studies?

- Methodological Answer :

- Apply systematic review protocols to identify variables (e.g., cell lines, assay buffers) causing discrepancies .

- Replicate studies under standardized conditions (e.g., fixed concentrations, controlled temperature) and use meta-analysis to reconcile data .

- Investigate batch-to-batch variability in compound purity via HPLC-MS to rule out impurity-driven effects .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

- Methodological Answer :

- Use non-linear regression models (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀/IC₅₀ values .

- Apply Bayesian hierarchical modeling to account for variability across experimental replicates or animal models .

- Validate findings with positive/negative controls (e.g., known agonists/antagonists of the target pathway) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.